molecular formula C9H23Cl2N3O B157140 N-(3-((4-Aminobutyl)amino)propyl)acetamide dihydrochloride CAS No. 34450-16-3

N-(3-((4-Aminobutyl)amino)propyl)acetamide dihydrochloride

Cat. No.: B157140
CAS No.: 34450-16-3
M. Wt: 260.20 g/mol
InChI Key: IVLOLMVLUOGVCZ-UHFFFAOYSA-N
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Description

N1-Acetylspermidine (hydrochloride) is an acetyl derivative of spermidine, a polyamine that plays a crucial role in cellular processes. This compound is known for its involvement in various biological functions, including cell growth, differentiation, and apoptosis. It is also a substrate for polyamine oxidase, an enzyme that catalyzes the oxidation of polyamines .

Preparation Methods

Synthetic Routes and Reaction Conditions

N1-Acetylspermidine (hydrochloride) can be synthesized through the acetylation of spermidine. The reaction typically involves the use of acetic anhydride or acetyl chloride as the acetylating agents. The reaction is carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the selective acetylation of the primary amine group .

Industrial Production Methods

In industrial settings, the production of N1-Acetylspermidine (hydrochloride) involves large-scale acetylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N1-Acetylspermidine (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

N1-Acetylspermidine (hydrochloride) exerts its effects primarily through its interaction with polyamine oxidase. The enzyme catalyzes the oxidation of N1-Acetylspermidine, leading to the production of 3-acetamidopropanal and putrescine. These products play significant roles in cellular processes, including DNA stabilization, protein synthesis, and cell signaling . The compound also influences the expression of genes involved in cell growth and differentiation .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[3-(4-aminobutylamino)propyl]acetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3O.2ClH/c1-9(13)12-8-4-7-11-6-3-2-5-10;;/h11H,2-8,10H2,1H3,(H,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVLOLMVLUOGVCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCNCCCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H23Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34450-16-3
Record name Acetamide, N-(3-((4-aminobutyl)amino)propyl)-, dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034450163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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